molecular formula C9H5BrF4O2 B6341173 4-Bromo-2,3,5,6-tetrafluoro-benzoic acid ethyl ester CAS No. 1214346-84-5

4-Bromo-2,3,5,6-tetrafluoro-benzoic acid ethyl ester

Cat. No.: B6341173
CAS No.: 1214346-84-5
M. Wt: 301.03 g/mol
InChI Key: FNVRTJMGFDPXLC-UHFFFAOYSA-N
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Description

4-Bromo-2,3,5,6-tetrafluoro-benzoic acid ethyl ester is a chemical compound with the molecular formula C9H5BrF4O2 and a molecular weight of 301.04 g/mol . This compound is known for its unique structure, which includes a bromine atom and four fluorine atoms attached to a benzoic acid ethyl ester core. It is commonly used in various chemical syntheses and industrial applications due to its reactivity and stability.

Mechanism of Action

Target of Action

This compound is often used as a pharmaceutical intermediate , which suggests it may be converted into other compounds that interact with specific biological targets.

Pharmacokinetics

It’s worth noting that the compound is insoluble in water , which could impact its absorption and distribution in the body.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For 4-Bromo-2,3,5,6-tetrafluoro-benzoic acid ethyl ester, it’s recommended to store the compound in cool, dry conditions in well-sealed containers, as it’s incompatible with oxidizing agents and bases . These precautions help maintain the stability of the compound, ensuring its efficacy when used in synthesis reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2,3,5,6-tetrafluoro-benzoic acid ethyl ester typically involves the esterification of 4-Bromo-2,3,5,6-tetrafluorobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through distillation or recrystallization techniques to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2,3,5,6-tetrafluoro-benzoic acid ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 4-Bromo-2,3,5,6-tetrafluoro-benzoic acid ethyl ester is unique due to its combination of bromine and multiple fluorine atoms, which impart distinct reactivity and stability. The presence of the ethyl ester group further enhances its versatility in chemical syntheses .

Properties

IUPAC Name

ethyl 4-bromo-2,3,5,6-tetrafluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrF4O2/c1-2-16-9(15)3-5(11)7(13)4(10)8(14)6(3)12/h2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNVRTJMGFDPXLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(C(=C1F)F)Br)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrF4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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